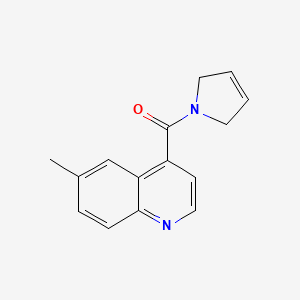![molecular formula C35H33N3O2 B5208558 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B5208558.png)
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline, also known as DPQ, is a synthetic compound that belongs to the class of quinoline-based molecules. DPQ has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline acts as a selective inhibitor of DNA topoisomerases, which are enzymes that play a crucial role in DNA replication, transcription, and repair. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline binds to the active site of DNA topoisomerases, preventing them from carrying out their normal function. This leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress-induced damage. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has also been shown to cause DNA damage and inhibit DNA repair processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has several advantages as a pharmacological tool for scientific research. It is a selective inhibitor of DNA topoisomerases, which allows researchers to study the specific role of these enzymes in various biological processes. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline is also relatively easy to synthesize and has a long shelf life. However, 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has some limitations as well. It is not a clinically approved drug, and its safety and efficacy in humans are not well established. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline also has low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline in scientific research. One potential application is in the development of novel cancer therapies. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further research is needed to determine its potential as a cancer treatment. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline also has potential applications in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress-induced damage and may have neuroprotective properties. Finally, 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline may have applications in the study of DNA damage and repair processes, which are crucial for maintaining genomic stability and preventing cancer.
Méthodes De Synthèse
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline can be synthesized using a multi-step process involving the reaction of 2-aminobenzophenone with ethyl 4-bromobenzoate, followed by reduction and condensation reactions. The final product is obtained by treating the intermediate compound with piperazine and then acylating it with diphenylmethyl chloride.
Applications De Recherche Scientifique
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has been widely used in scientific research as a pharmacological tool to study various biological processes. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has also been used to study the role of DNA topoisomerases in DNA damage and repair processes.
Propriétés
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N3O2/c1-2-40-29-19-17-26(18-20-29)33-25-31(30-15-9-10-16-32(30)36-33)35(39)38-23-21-37(22-24-38)34(27-11-5-3-6-12-27)28-13-7-4-8-14-28/h3-20,25,34H,2,21-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUALZTSZGRKPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Diphenylmethyl)piperazin-1-yl][2-(4-ethoxyphenyl)quinolin-4-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)
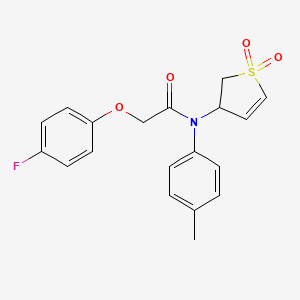
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)
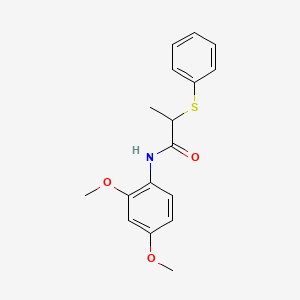

![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)
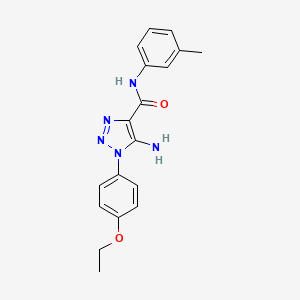
![butyl 4-{[5-(3-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B5208494.png)
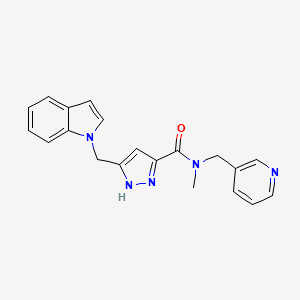
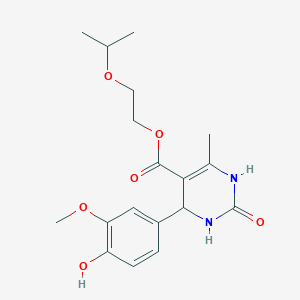
![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)
![2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5208530.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5208545.png)
